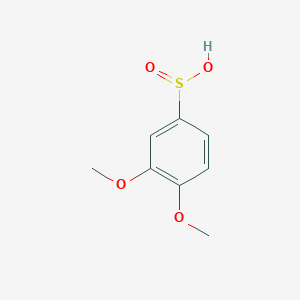

3,4-dimethoxybenzenesulfinic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

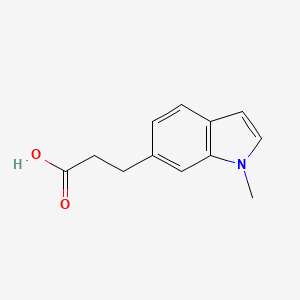

3,4-dimethoxybenzenesulfinic acid (DMBSA) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. DMBSA is a white crystalline solid that is soluble in water and organic solvents. It is a sulfinate ester that has been utilized in various fields of study, including biochemistry, pharmacology, and organic chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3,4-Dimethoxybenzenesulfinic acid has been explored in various synthesis processes. For instance, Zhu Jintao (2010) demonstrated its use in the synthesis of 3,4-dimethoxyphenylacetic acid via the Friedel-Crafts reaction, highlighting its role in complex organic syntheses (Zhu, 2010). Furthermore, in the field of materials science, Lena E. Hoober-Burkhardt et al. (2017) used a derivative of 3,4-dimethoxybenzenesulfinic acid as a material for aqueous organic redox flow batteries, demonstrating its utility in energy storage technologies (Hoober-Burkhardt et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, 3,4-dimethoxybenzenesulfinic acid derivatives have been explored for their potential in cancer therapy. J. Mun et al. (2012) investigated its analogs as inhibitors in the HIF-1 pathway, a critical component in tumor growth and cancer treatment (Mun et al., 2012). Similarly, Wei Wang et al. (2012) studied a novel sulfonamide anticancer agent derived from 3,4-dimethoxybenzenesulfinic acid, examining its in vitro and in vivo anti-cancer activity (Wang et al., 2012).

Antioxidant and Catalytic Activities

Tekin Artunç et al. (2020) synthesized phenol derivatives from compounds including 3,4-dimethoxybenzenesulfinic acid and evaluated their antioxidant activities, indicating its potential in the development of new antioxidants (Artunç et al., 2020). Also, S. Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes involving 3,4-dimethoxybenzenesulfinic acid as catalysts in alcohol oxidation, demonstrating its applicability in catalytic processes (Hazra et al., 2015).

Electrochemical Applications

In the electrochemical domain, Jingjing Zhang et al. (2017) utilized derivatives of 3,4-dimethoxybenzenesulfinic acid in non-aqueous redox flow batteries, highlighting its effectiveness in improving chemical stability (Zhang et al., 2017).

Propiedades

IUPAC Name |

3,4-dimethoxybenzenesulfinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVNQYGCMQNUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxybenzenesulfinic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)

![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2950840.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950844.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2950857.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2950859.png)